molecular formula C25H20FNO3 B2920100 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 902623-91-0

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2920100
CAS No.: 902623-91-0
M. Wt: 401.437
InChI Key: HZWAADYKRKBMGS-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 4-methoxybenzoyl group at position 3, a 3-fluorophenylmethyl substituent at position 1, and a methyl group at position 6 of the quinolinone core. The 4-methoxybenzoyl moiety may enhance lipophilicity and binding interactions, while the fluorine atom on the benzyl group could improve metabolic stability and electronic effects .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-6-11-23-21(12-16)25(29)22(24(28)18-7-9-20(30-2)10-8-18)15-27(23)14-17-4-3-5-19(26)13-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWAADYKRKBMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The initial step involves the synthesis of the quinolinone core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group via a Friedel-Crafts alkylation reaction. This reaction typically requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.

    Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the quinolinone core with a methoxybenzoyl chloride derivative. This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The fluorophenyl and methoxybenzoyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has focused on its potential therapeutic applications, such as the development of new drugs for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Substituent Variations at Position 1 (N-Substituent)

  • Target Compound : 3-Fluorophenylmethyl group.
  • 1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS 902623-75-0): Differs by a 2-fluorophenylmethyl group and a 6-fluoro substituent. The 2-fluoro substitution may sterically hinder interactions compared to the 3-fluoro analog .
  • 1-[(4-Fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-ethyl-1,4-dihydroquinolin-4-one (CAS 931364-59-9): Features a 4-fluorophenylmethyl group and an oxadiazole ring at position 3, which could alter hydrogen-bonding capacity .
  • 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (Compound 93): Substituted with a butyl chain, increasing hydrophobicity but reducing aromatic interactions .

Substituent Variations at Position 3

  • Target Compound : 4-Methoxybenzoyl group.
  • 3-[(4-Isopropylphenyl)sulfonyl]-1-(4-chlorobenzyl)-6-ethoxy-1,4-dihydroquinolin-4-one (CAS 866844-86-2): Substituted with a sulfonyl group, which may enhance solubility but reduce membrane permeability compared to benzoyl derivatives .

Substituent Variations at Position 6

  • Target Compound : 6-Methyl group.
  • 6-Ethoxy-3-(4-methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 94): Ethoxy group at position 6 increases steric bulk and may influence metabolic oxidation pathways .

Data Table: Structural and Molecular Comparisons

Compound Name (CAS/Reference) Position 1 Substituent Position 3 Substituent Position 6 Substituent Molecular Weight
Target Compound 3-Fluorophenylmethyl 4-Methoxybenzoyl Methyl ~405.4*
902623-75-0 2-Fluorophenylmethyl 4-Methoxybenzoyl Fluoro 405.4
931364-59-9 4-Fluorophenylmethyl 3-(4-Methylphenyl)oxadiazol-5-yl Ethyl 439.5
Compound 93 Butyl 4-Methoxybenzoyl H 336.0
866588-42-3 4-Methoxybenzyl 4-Fluorobenzoyl Ethoxy 439.4

*Estimated based on molecular formula (C24H19FNO3).

Research Findings and Implications

  • Synthetic Routes: The target compound may be synthesized via methods analogous to those for related quinolinones, such as nucleophilic substitution or coupling reactions . Purification via TLC (e.g., dichloromethane/methanol) is common .
  • Physicochemical Properties : The 4-methoxybenzoyl group likely enhances lipophilicity (logP >3), while the 3-fluorophenylmethyl group balances steric and electronic effects. Methyl at position 6 may reduce polarity compared to ethoxy or fluoro analogs .
  • Biological Activity: While direct data for the target compound is unavailable, structurally similar compounds exhibit kinase inhibition (e.g., via quinolinone core interactions) . Fluorine substitutions often improve bioavailability and target binding .

Biological Activity

The compound 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one , often referred to as a dihydroquinoline derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, efficacy in various studies, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H27FN4O7SC_{28}H_{27}FN_4O_7S, indicating a complex structure that contributes to its biological properties. The presence of a fluorophenyl group and a methoxybenzoyl moiety suggests potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies indicate that dihydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. Mechanistically, these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
    • A specific case study involving a related compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, highlighting the potential for therapeutic applications in oncology .
  • Anti-inflammatory Effects :
    • The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS) .
    • The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for inflammatory responses .
  • Neuroprotective Effects :
    • Preliminary research suggests neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, the compound exhibited the ability to reduce reactive oxygen species (ROS) levels and improve neuronal survival rates .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Mechanism Reference
AnticancerInhibition of cell proliferationInduction of apoptosis via caspase activation
Anti-inflammatoryReduction of IL-6 and TNF-alpha productionSuppression of NF-kB signaling
NeuroprotectiveProtection against oxidative stressReduction of ROS levels

Case Studies

  • Anticancer Efficacy Study : A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
  • Inflammation Model : In an experimental model using LPS-stimulated macrophages, the compound reduced TNF-alpha levels by 50% at concentrations as low as 5 µM, suggesting a potent anti-inflammatory effect .

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